![molecular formula C10H20O2Si B14736523 Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate CAS No. 5075-41-2](/img/structure/B14736523.png)
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate is a chemical compound that belongs to the class of cyclopropane derivatives. This compound is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and a trimethylsilyl group attached to the cyclopropane ring. The compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate typically involves the reaction of a cyclopropane derivative with a trimethylsilyl reagent. One common method involves the use of a Grignard reagent, such as ethylmagnesium bromide, which reacts with a cyclopropane carboxylate ester to form the desired product. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like tetrabutylammonium fluoride (TBAF) can be used to remove the trimethylsilyl group.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopropane derivatives.
Aplicaciones Científicas De Investigación
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate involves its interaction with various molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The cyclopropane ring can act as a reactive intermediate in various transformations, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate can be compared with other cyclopropane derivatives, such as:
- Mthis compound
- Propyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate
These compounds share similar structural features but differ in the alkyl group attached to the ester. The unique combination of the trimethylsilyl group and the cyclopropane ring in this compound provides distinct reactivity and stability, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
5075-41-2 |
|---|---|
Fórmula molecular |
C10H20O2Si |
Peso molecular |
200.35 g/mol |
Nombre IUPAC |
ethyl (1R,2S)-2-(trimethylsilylmethyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H20O2Si/c1-5-12-10(11)9-6-8(9)7-13(2,3)4/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1 |
Clave InChI |
WZUKISVYPBORMR-RKDXNWHRSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1C[C@@H]1C[Si](C)(C)C |
SMILES canónico |
CCOC(=O)C1CC1C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 4-(1,1-dimethylethyl)-2-[[4-(phenylazo)phenyl]azo]-](/img/structure/B14736444.png)

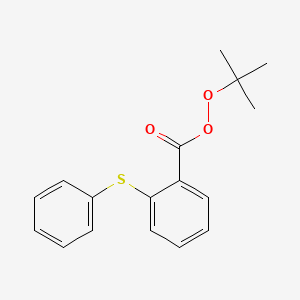
![[4-(2-Hydroxyethoxy)phenyl]arsonic acid](/img/structure/B14736467.png)
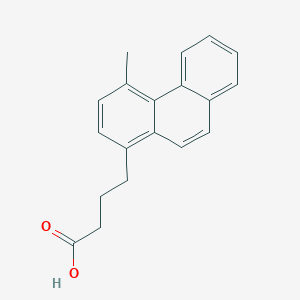
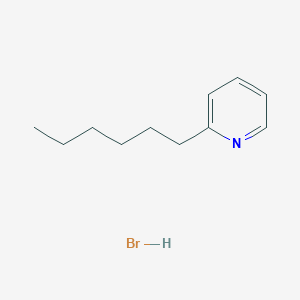
![1-[(4-Hydroxyphenyl)methyl]naphthalen-2-ol](/img/structure/B14736474.png)
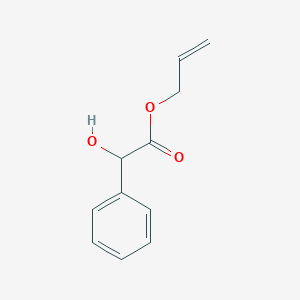
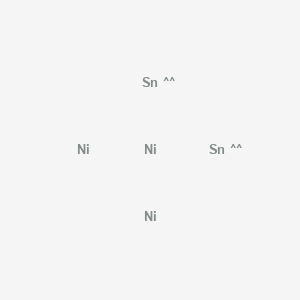
![3-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14736494.png)
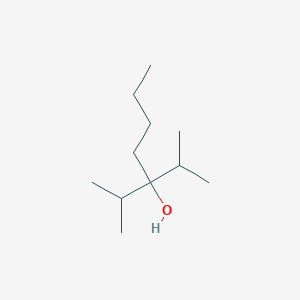
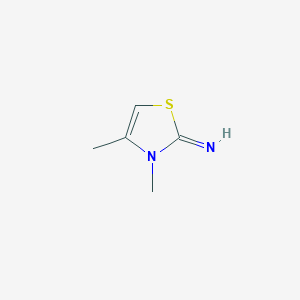
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)

